molecular formula C7H16N2 B162974 (S)-2-Isopropylpiperazine CAS No. 133181-64-3

(S)-2-Isopropylpiperazine

Cat. No. B162974
M. Wt: 128.22 g/mol
InChI Key: HBCSNWKQNPKIHK-SSDOTTSWSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and other identifiers like CAS number or IUPAC name.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include starting materials, reaction conditions, catalysts, and yield.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, or mass spectrometry to determine the spatial arrangement of atoms in the compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.



Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, and reactivity.


Scientific Research Applications

1. Ecological Risk Assessment

A comprehensive ecological risk assessment of atrazine, a widely used pesticide that contains isopropyl groups similar to (S)-2-Isopropylpiperazine, was conducted. This study focused on the potential aquatic ecological effects of atrazine in North American surface waters, utilizing monitoring data and various assessment techniques, including probabilistic risk assessment methods (Solomon et al., 1996).

2. Synthesis of Antimicrobial Agents

Research on the catalytic N-formylation for the synthesis of 6-substituted-2-benzothiazolylimino-5-piperazinyl-4-thiazolidinone antimicrobial agents utilized isopropylpiperazine. This study highlights the development of a new class of piperazine-based antimicrobial agents, demonstrating the significance of isopropylpiperazine derivatives in medicinal chemistry (Patel & Park, 2015).

3. Toxicokinetics in Zebrafish Embryos

A study on the toxicokinetics of atrazine in embryos of zebrafish (Danio rerio) provided insights into the effects of isopropylamine-containing herbicides on aquatic organisms. The research examined atrazine's impact on embryonic development and specific enzyme activities, contributing to the understanding of environmental risks posed by such chemicals (Wiegand et al., 2001).

4. Total Synthesis of Bioactive Compounds

The total synthesis of spirotryprostatin A, involving oxidative rearrangement and introduction of a diketopiperazine unit, included steps where isopropylidene and isopropyl groups played a crucial role. This research highlighted the synthetic utility of isopropylpiperazine derivatives in the creation of bioactive molecules (Edmondson et al., 1999).

5. Chromatin Activity in Plants

A study exploring the effect of atrazine on chromatin activity in corn and soybean showed the impact of this isopropylamine-containing herbicide at the molecular level in plants. This research is significant for understanding how such chemicals influence plant genetics and development (Penner & Early, 1972).

Safety And Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity, flammability, environmental impact, and precautions for safe handling and storage.


Future Directions

This involves identifying areas where further research is needed. It could include potential applications, unanswered questions about its properties or reactions, or new methods of synthesis.


properties

IUPAC Name

(2S)-2-propan-2-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6(2)7-5-8-3-4-9-7/h6-9H,3-5H2,1-2H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBCSNWKQNPKIHK-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567099
Record name (2S)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Isopropylpiperazine

CAS RN

133181-64-3
Record name (2S)-2-(Propan-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2 g of 3-isopropyl-piperazine-2,5-dione could be suspended in anhydrous THF under nitrogen and cooled in an ice-bath. 4 equiv. of lithium aluminium hydride could be added. The reaction could be stirred at 0° C. for 0.5 h, then heated to reflux overnight. The reaction could be quenched by the subsequent addition of 1 mL/gLiAlH4 of water, 1 mL/gLiAlH4 of 5% aqueous sodium hydroxide solution and 3 mL/gLiAlH4 of water. The resulting solid could be separated by filtration through Celite and rinsed with ethyl acetate. The filtrate could be concentrated in vacuo to afford 2-isopropyl-piperazine.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
MG Woll, H Qi, A Turpoff, N Zhang… - Journal of medicinal …, 2016 - ACS Publications
The underlying cause of spinal muscular atrophy (SMA) is a deficiency of the survival motor neuron (SMN) protein. Starting from hits identified in a high-throughput screening campaign …
Number of citations: 70 pubs.acs.org
KS Ashton, KL Andrews, MC Bryan… - Journal of medicinal …, 2014 - ACS Publications
Small molecule activators of glucokinase have shown robust efficacy in both preclinical models and humans. However, overactivation of glucokinase (GK) can cause excessive glucose …
Number of citations: 43 pubs.acs.org

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